molecular formula C21H25N5O2S B12248262 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine

Cat. No.: B12248262
M. Wt: 411.5 g/mol
InChI Key: DRHQYVVWIMHWQN-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the individual heterocyclic components, such as the imidazo[1,2-b]pyridazine and thiazole rings. These components are then linked through a series of reactions, including nucleophilic substitution and cyclization reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-b]pyridazine ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the positions on the rings where the reactions occur.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structural properties, which may confer specific biological activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine and thiazole rings are known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with imidazo[1,2-b]pyridazine or thiazole rings. These compounds may share some biological activities but differ in their specific interactions and effects due to variations in their structures. Examples of similar compounds include:

    Imidazo[1,2-b]pyridazine derivatives: Known for their kinase inhibitory activities.

    Thiazole derivatives: Known for their antimicrobial and antitumor activities.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C21H25N5O2S/c1-13-20(29-14(2)22-13)21(27)25-9-7-15(8-10-25)12-28-19-6-5-18-23-17(16-3-4-16)11-26(18)24-19/h5-6,11,15-16H,3-4,7-10,12H2,1-2H3

InChI Key

DRHQYVVWIMHWQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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